

Literature Review on Dimethyl *cis*-1,2,3,6-tetrahydronaphthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Dimethyl *cis*-1,2,3,6-tetrahydronaphthalate

Cat. No.: B1353497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl *cis*-1,2,3,6-tetrahydronaphthalate, a diester of *cis*-1,2,3,6-tetrahydronaphthalic acid, is a molecule of interest in various chemical and potentially biological applications. Its structural motif, featuring a cyclohexene ring with two *cis*-oriented methoxycarbonyl groups, makes it a versatile building block in organic synthesis. While direct biological studies on this specific compound are limited, its derivatives have shown promise in exhibiting anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive review of the available literature on **Dimethyl *cis*-1,2,3,6-tetrahydronaphthalate**, focusing on its synthesis, chemical properties, and the biological activities of its closely related analogues.

Chemical and Physical Properties

Dimethyl *cis*-1,2,3,6-tetrahydronaphthalate is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below.

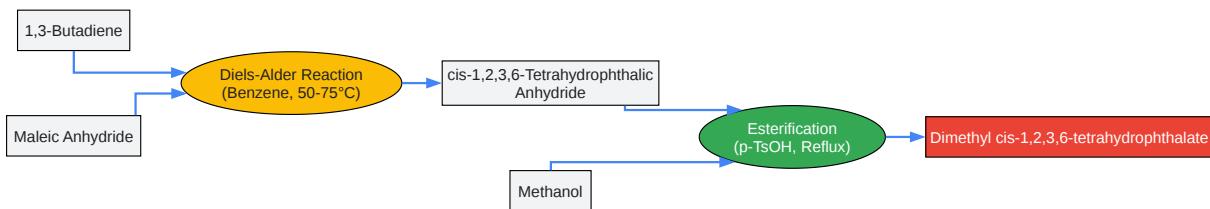
Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1]
Molecular Weight	198.22 g/mol	[1]
CAS Number	4841-84-3	[1]
Appearance	Liquid	[2]
Boiling Point	141-142 °C at 20 mmHg	[2]
Density	1.145 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.472	[2]

Synthesis

The synthesis of **Dimethyl cis-1,2,3,6-tetrahydronaphthalate** is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydronaphthalic anhydride. This is a classic and efficient cycloaddition reaction.[3][4] The subsequent step is the esterification of the resulting anhydride with methanol to yield the desired dimethyl ester.[5]

Experimental Protocols

Step 1: Synthesis of cis-1,2,3,6-Tetrahydronaphthalic Anhydride[6]


- Materials:
 - Maleic anhydride (196 g, 2 moles)
 - Dry benzene (500 mL)
 - 1,3-Butadiene (gas)
 - Petroleum ether (35-60 °C)
- Apparatus: A 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated hood.

- Procedure:
 - Place maleic anhydride and dry benzene in the reaction flask.
 - Heat the mixture with a hot water bath to 50 °C while stirring.
 - Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).
 - Remove the water bath once the exothermic reaction begins, and the temperature reaches 70–75 °C.
 - Continue the butadiene addition at a reduced rate for a total of 2–2.5 hours, or until the reaction is complete (indicated by equal bubbling rates in inlet and outlet bubblers).
 - Pour the hot solution into a beaker and allow it to cool to 0–5 °C overnight to crystallize the product.
 - Collect the crystals by filtration on a Büchner funnel and wash with petroleum ether.
 - A second crop of crystals can be obtained by diluting the filtrate with additional petroleum ether.
 - Dry the combined product in an oven at 70–80 °C.
- Yield: 281.5–294.5 g (93–97%)
- Melting Point: 99–102 °C

Step 2: Synthesis of **Dimethyl cis-1,2,3,6-tetrahydrophthalate**^[5]

- Materials:
 - cis-1,2,3,6-Tetrahydrophthalic anhydride (228 g, 1.5 moles)
 - Anhydrous methanol (364 mL, 9 moles)
 - p-Toluenesulfonic acid monohydrate (2.5 g)
 - Toluene (270 mL)

- Ether
- 3% Sodium carbonate solution
- Magnesium sulfate
- Apparatus: A round-bottomed flask equipped with a reflux condenser.
- Procedure:
 - Heat the cis-1,2,3,6-tetrahydrophthalic anhydride, anhydrous methanol, and p-toluenesulfonic acid monohydrate under reflux for 12–16 hours.
 - Add toluene and distill the azeotropic mixture of methanol, toluene, and water.
 - Cool the residue and remove the remaining volatiles under reduced pressure.
 - Dilute the residual liquid with ether and wash with 3% sodium carbonate solution, followed by water.
 - Dry the ether solution over magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by distillation under reduced pressure.
- Boiling Point of Product: 129–131 °C at 5 mmHg (for the diethyl ester, the dimethyl ester's boiling point is 141–142 °C at 20 mmHg)[2][5]

[Click to download full resolution via product page](#)

Synthesis workflow for **Dimethyl cis-1,2,3,6-tetrahydropthalate**.

Spectroscopic Data

Detailed experimental spectroscopic data for **Dimethyl cis-1,2,3,6-tetrahydropthalate** is available in spectral databases. The following tables summarize the expected characteristic signals based on its structure and data for related compounds.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~ 5.7	m	Olefinic protons (-CH=CH-)
~ 3.7	s	Methyl protons (-OCH ₃)
~ 3.2	m	Allylic/methine protons (-CH-COO)
~ 2.4	m	Methylene protons (-CH ₂ -)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~ 173	Carbonyl carbon (-C=O)
~ 125	Olefinic carbon (-CH=CH-)
~ 52	Methyl carbon (-OCH ₃)
~ 40	Allylic/methine carbon (-CH-COO)
~ 25	Methylene carbon (-CH ₂ -)

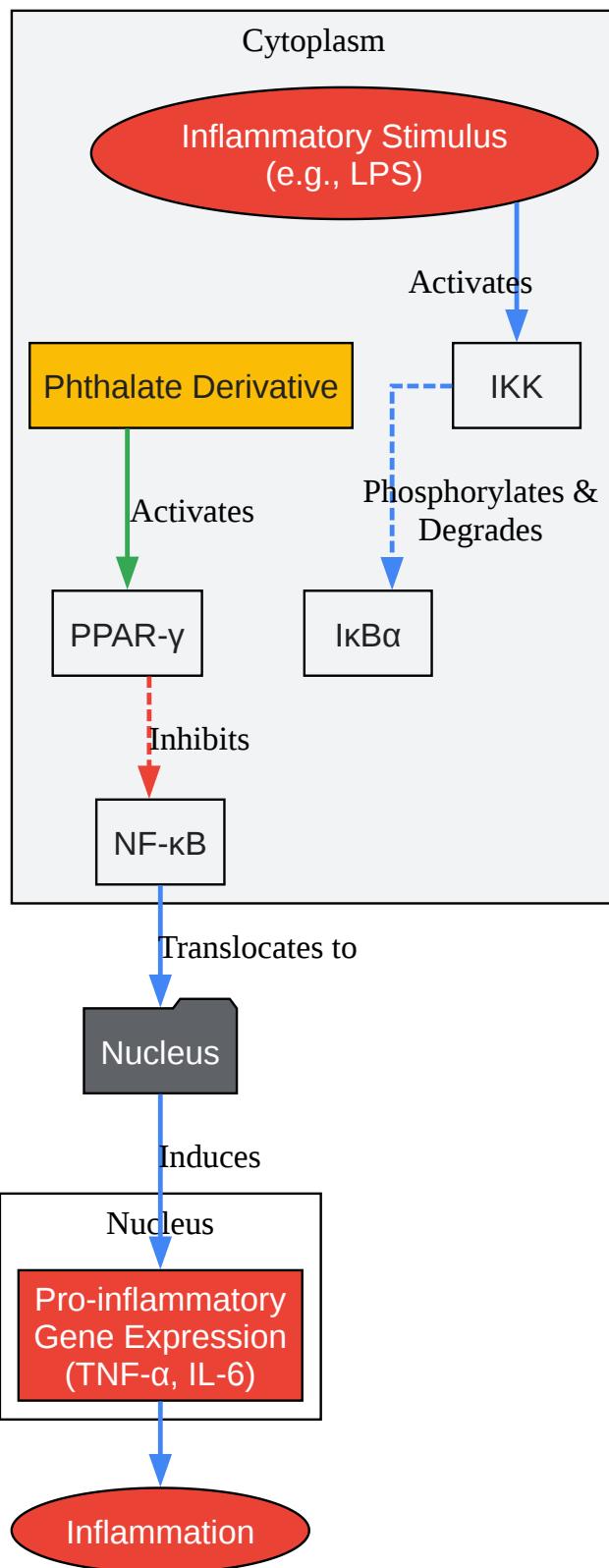
IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
~ 3020	=C-H stretch
~ 2950, 2850	C-H stretch (aliphatic)
~ 1735	C=O stretch (ester)
~ 1650	C=C stretch (alkene)
~ 1200, 1170	C-O stretch (ester)

Mass Spectrometry (Predicted Fragmentation)

m/z	Fragment
198	[M] ⁺ (Molecular Ion)
167	[M - OCH ₃] ⁺
139	[M - COOCH ₃] ⁺
79	[C ₆ H ₇] ⁺ (from retro-Diels-Alder)

Biological Activity of Related Compounds


While there is a lack of direct biological studies on **Dimethyl cis-1,2,3,6-tetrahydronaphthalate**, research on derivatives of its precursor, cis-1,2,3,6-tetrahydronaphthalic anhydride, suggests potential for anti-inflammatory and antibacterial activities.

Anti-inflammatory Activity

Amidrazone derivatives synthesized from cis-1,2,3,6-tetrahydronaphthalic anhydride have demonstrated significant anti-inflammatory properties. In one study, five 1,2,4-triazole derivatives showed stronger inhibition of pro-inflammatory TNF- α production than ibuprofen at concentrations of 10 and 50 μ g/mL. These compounds also led to a significant elevation of the anti-inflammatory cytokine IL-10.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other phthalates, a potential anti-inflammatory pathway could involve the modulation of the NF- κ B signaling cascade. Phthalates have been shown to interact with peroxisome proliferator-activated receptor gamma (PPAR- γ), which can in turn inhibit the activation of NF- κ B, a key regulator of pro-inflammatory gene expression.

[Click to download full resolution via product page](#)

Hypothetical anti-inflammatory signaling pathway.

Antibacterial Activity

Two linear amidrazone derivatives from the same study exhibited antibacterial activity against Gram-positive bacteria. The general mechanism of action for some phthalates against bacteria involves disruption of the cell membrane and induction of oxidative stress.

Quantitative Data on Biological Activity of Derivatives

Compound Type	Assay	Organism/Cell Line	Results	Concentration
1,2,4-Triazole derivatives	TNF- α inhibition	Human PBMC	> Ibuprofen	10, 50 μ g/mL
1,2,4-Triazole derivatives	IL-10 elevation	Human PBMC	Significant	10, 50, 100 μ g/mL
Linear Amidrazone derivatives	Antibacterial	Gram-positive bacteria	Active	Not specified

Note: The data presented is for derivatives of **cis-1,2,3,6-tetrahydronaphthalic anhydride**, not **Dimethyl cis-1,2,3,6-tetrahydronaphthalate** itself.

Conclusion

Dimethyl cis-1,2,3,6-tetrahydronaphthalate is a readily accessible compound through a well-established two-step synthesis involving a Diels-Alder reaction and subsequent esterification. While its direct biological activities have not been extensively reported, the demonstrated anti-inflammatory and antibacterial properties of its close derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological potential of **Dimethyl cis-1,2,3,6-tetrahydronaphthalate** and to elucidate its mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Dimethyl cis-1,2,3,6-tetrahydrophthalate 99 4841-84-3 [sigmaaldrich.com]
- 3. nbinfo.com [nbinfo.com]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Literature Review on Dimethyl cis-1,2,3,6-tetrahydrophthalate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353497#literature-review-on-dimethyl-cis-1-2-3-6-tetrahydrophthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com